REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[CH:11]([C:13]1[CH:18]=[CH:17][C:16](B(O)O)=[CH:15][CH:14]=1)=[O:12].C(=O)([O-])[O-].[Na+].[Na+].O>CN(C=O)C.C1C=CC(P([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC(P([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl.[Fe]>[N+:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[C:16]1[CH:17]=[CH:18][C:13]([CH:11]=[O:12])=[CH:14][CH:15]=1)([O-:10])=[O:9] |f:2.3.4,7.8.9.10,^1:38,39,40,41,42,56,57,58,59,60|
|
Name
|
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
10.89 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
164.57 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.61 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Pd]Cl.[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cool
|
Type
|
EXTRACTION
|
Details
|
Extract the mixture with ethyl acetate
|
Type
|
WASH
|
Details
|
wash with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purify by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with methylene chloride
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)C1=CC=C(C=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |